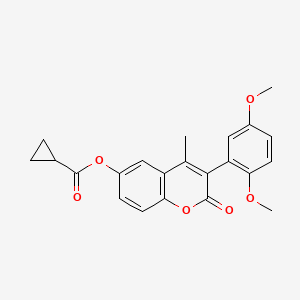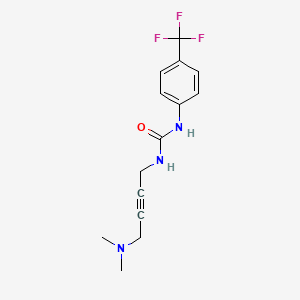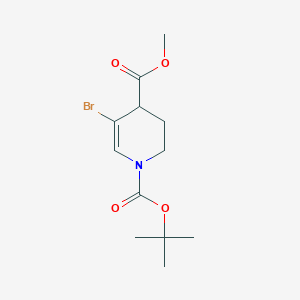![molecular formula C23H20F2N6O3S B2864211 N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-66-9](/img/structure/B2864211.png)
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several notable substructures, including a 2,4-difluorophenyl group, a triazolo[4,3-b]pyridazine ring, and a 4-methoxybenzamide moiety . These groups are common in medicinal chemistry and materials science due to their diverse chemical properties and potential for various interactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the aforementioned functional groups. The triazolo[4,3-b]pyridazine ring, in particular, is a fused heterocyclic system containing multiple nitrogen atoms, which could contribute to its reactivity and potential binding interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of fluorine atoms could impact its polarity and the strength of its intermolecular interactions .科学的研究の応用
Anticancer Agent Development
The core structure of the compound, which includes a [1,2,4]triazolo[4,3-b]pyridazin scaffold, has been associated with anticancer activities . The presence of the difluorophenyl group could potentially interact with various biological targets, making it a candidate for the development of new anticancer drugs. Research into similar compounds has shown promise in inhibiting the growth of cancer cells, and this compound could be part of targeted therapies that focus on specific cancer types.
Antimicrobial Applications
Compounds with [1,2,4]triazolo and thiadiazine scaffolds have demonstrated antimicrobial properties . This compound could be synthesized and tested against a range of bacterial and fungal strains to assess its efficacy as an antimicrobial agent. Its potential use in combating drug-resistant strains of bacteria could be particularly valuable.
Analgesic and Anti-inflammatory Uses
The structural features of this compound suggest it may have analgesic and anti-inflammatory capabilities . By modulating inflammatory pathways or interacting with pain receptors, it could contribute to the development of new pain management medications, especially for chronic pain conditions that do not respond well to current treatments.
Enzyme Inhibition
The compound’s ability to act as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase and cholinesterase, could be explored . Enzyme inhibitors are crucial in treating various diseases, including glaucoma, Alzheimer’s disease, and certain types of cancers. The compound could be a lead molecule in the design of new inhibitors with improved specificity and potency.
Antioxidant Properties
As an antioxidant, this compound could help in reducing oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases . Its efficacy in scavenging free radicals could be assessed to determine its potential as a therapeutic agent.
Antiviral Research
The compound’s structure is conducive to antiviral activity, which could be particularly useful in the design of drugs against RNA viruses . Given the ongoing need for antiviral agents, especially in the wake of pandemics, this compound could be a valuable addition to the arsenal of antiviral compounds.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[6-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N6O3S/c1-34-16-5-2-14(3-6-16)23(33)26-11-10-20-29-28-19-8-9-22(30-31(19)20)35-13-21(32)27-18-7-4-15(24)12-17(18)25/h2-9,12H,10-11,13H2,1H3,(H,26,33)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHQASCCBWXVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Butyryl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2864129.png)
![6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile](/img/structure/B2864130.png)
![4-[(Pyrrolidin-1-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B2864131.png)


![(5-fluorobenzo[b]thiophen-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2864134.png)
![2-[(1-Methyl-3-phenoxypyrazol-4-yl)amino]acetic acid](/img/structure/B2864135.png)
![Ethyl 3-{[4-(2,4-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2864138.png)

![Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether](/img/structure/B2864140.png)


![N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2864144.png)
![3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864150.png)